1-(Carboxycarbonyl)cyclopropanecarboxylic acid
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Overview
Description
1-(Carboxycarbonyl)cyclopropanecarboxylic acid is a compound of interest in various fields of chemistry and biology. It features a cyclopropane ring substituted with carboxycarbonyl and carboxylic acid groups, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Carboxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(Carboxycarbonyl)cyclopropanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to the plant hormone ethylene, which regulates various developmental processes and stress responses in plants . Additionally, it may exhibit signaling roles independent of ethylene biosynthesis, influencing cell wall signaling and pathogen virulence .
Comparison with Similar Compounds
1-(Carboxycarbonyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-substituted amino acids, such as 1-aminocyclopropane-1-carboxylic acid . While both compounds share a cyclopropane ring, their functional groups and resulting chemical properties differ. The unique combination of carboxycarbonyl and carboxylic acid groups in this compound imparts distinct reactivity and applications.
List of Similar Compounds
- 1-Aminocyclopropane-1-carboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- 1-(Boc-amino)cyclopropanecarboxylic acid
Properties
Molecular Formula |
C6H6O5 |
---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
1-oxalocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3(4(8)9)6(1-2-6)5(10)11/h1-2H2,(H,8,9)(H,10,11) |
InChI Key |
DNSMEOJSGWPCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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